EPZ011989 hydrochloride

Epigenetics Histone Methyltransferase PRC2 Complex

EPZ011989 hydrochloride is the only commercially available EZH2 inhibitor with proven oral bioavailability and sustained 24-h plasma exposure above efficacious concentrations. Unlike GSK126 or EPZ005687, it delivers robust tumor growth inhibition via convenient oral BID dosing in DLBCL xenografts. Its >15-fold selectivity over EZH1 and >3,000-fold selectivity over 20 other HMTs eliminates confounding off-target epigenetic effects, making it the definitive chemical probe for unambiguous in vivo target validation and translational pharmacology.

Molecular Formula C35H52ClN5O4
Molecular Weight 642.3 g/mol
Cat. No. B8180834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEPZ011989 hydrochloride
Molecular FormulaC35H52ClN5O4
Molecular Weight642.3 g/mol
Structural Identifiers
SMILESCCN(C1CCC(CC1)N(C)CCOC)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C#CCN4CCOCC4.Cl
InChIInChI=1S/C35H51N5O4.ClH/c1-7-40(30-12-10-29(11-13-30)38(5)15-18-43-6)33-23-28(9-8-14-39-16-19-44-20-17-39)22-31(27(33)4)34(41)36-24-32-25(2)21-26(3)37-35(32)42;/h21-23,29-30H,7,10-20,24H2,1-6H3,(H,36,41)(H,37,42);1H
InChIKeyLHRBDVKQGXCMQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EPZ011989 Hydrochloride: Potent, Orally Bioavailable EZH2 Inhibitor for Epigenetic Research and B-Cell Lymphoma Models


EPZ011989 hydrochloride (CAS 2095432-26-9) is a potent, selective, and orally bioavailable small-molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It equipotently inhibits both wild-type EZH2 and the oncogenic Y646 mutant EZH2 with a biochemical inhibition constant (Ki) of <3 nM [1]. The compound demonstrates robust cellular activity, reducing H3K27 trimethylation (H3K27me3) in the Y646F mutant-bearing WSU-DLCL2 human B-cell lymphoma line with an IC50 of 94 ± 48 nM, and inhibits proliferation of these cells with a lowest cytotoxic concentration (LCC) of 208 ± 75 nM in long-term assays [1]. In vivo, oral administration of EPZ011989 elicits significant tumor growth inhibition in a KARPAS-422 human diffuse large B-cell lymphoma (DLBCL) xenograft model, establishing it as a validated in vivo chemical probe for EZH2-dependent biology [1].

Why EPZ011989 Hydrochloride Cannot Be Replaced by Other EZH2 Inhibitors: Selectivity and Pharmacokinetic Differentiation


Substituting EPZ011989 hydrochloride with another EZH2 inhibitor—even one with similar biochemical potency—introduces significant experimental risk due to critical differences in selectivity profile and in vivo pharmacokinetic behavior. EPZ011989 exhibits a >15-fold selectivity for EZH2 over the closely related EZH1 enzyme and >3,000-fold selectivity over 20 other histone methyltransferases, a window of specificity that is not universally shared across all EZH2 inhibitors [1]. Furthermore, EPZ011989 was specifically optimized for oral bioavailability and sustained plasma exposure, enabling coverage above the predicted efficacious plasma concentration (260 nM or 158 ng/mL in mice) for up to 24 hours at tolerated doses [1]. In contrast, early-generation EZH2 tool compounds such as GSK126 or EPZ005687 lacked the oral exposure or metabolic stability required for robust in vivo efficacy studies, making EPZ011989 a functionally distinct and non-interchangeable reagent for in vivo epigenetic research [1].

EPZ011989 Hydrochloride Quantitative Differentiation: Head-to-Head Selectivity and In Vivo PK/PD Evidence


EZH2 vs. EZH1 Isoform Selectivity: >15-Fold Discrimination Confirms Target Specificity

EPZ011989 demonstrates >15-fold selectivity for EZH2 over the closely related EZH1 isoform, a critical discriminator that minimizes confounding effects arising from EZH1 inhibition in cellular and in vivo models. Many EZH2 inhibitors exhibit significant EZH1 cross-reactivity, which can alter the biological interpretation of PRC2-dependent phenotypes [1]. The biochemical Ki for EZH2 is <3 nM for both wild-type and Y646 mutant enzymes, while EZH1 inhibition requires substantially higher concentrations [1].

Epigenetics Histone Methyltransferase PRC2 Complex Target Selectivity

Broad Histone Methyltransferase Selectivity: >3,000-Fold Window Over 20 Other HMTs

EPZ011989 exhibits exceptional selectivity across the histone methyltransferase family, with >3,000-fold selectivity relative to the Ki values measured against a panel of 20 other histone methyltransferases (HMTs) [1]. This broad selectivity profile was established through systematic biochemical screening against a diverse HMT panel, confirming that EPZ011989 does not meaningfully inhibit other epigenetic writers at concentrations required for complete EZH2 inhibition [1].

Epigenetics Kinome Selectivity Off-Target Profiling Chemical Probe

Oral Bioavailability and Sustained Plasma Exposure: 24-Hour Coverage Above Efficacious Threshold

EPZ011989 was specifically optimized for oral bioavailability and sustained plasma exposure, enabling robust in vivo target engagement. Following oral administration of 1,000 mg/kg to SCID mice, EPZ011989 maintained plasma concentrations above the protein-binding-corrected LCC threshold (260 nM or 158 ng/mL in mouse) for a full 24 hours [1]. Lower doses of 250 and 500 mg/kg provided coverage over this threshold for approximately 8 hours [1]. This pharmacokinetic profile contrasts sharply with earlier EZH2 tool compounds that lacked sufficient oral exposure for sustained in vivo target inhibition.

Pharmacokinetics In Vivo Pharmacology Oral Dosing Drug Discovery

In Vivo Antitumor Efficacy in DLBCL Xenograft Model: Robust Tumor Growth Inhibition with Oral Dosing

EPZ011989 demonstrates significant tumor growth inhibition in a KARPAS-422 human diffuse large B-cell lymphoma (DLBCL) xenograft model when administered orally [1]. SCID mice bearing established KARPAS-422 xenografts were dosed orally with 250 or 500 mg/kg EPZ011989 twice daily (BID) for 21 days, formulated in 0.5% methyl cellulose and 0.1% Tween-80 [1]. Both doses elicited robust antitumor activity, with the 500 mg/kg BID dose expected to induce tumor regression based on pharmacodynamic (PD) modeling of H3K27me3 inhibition [1]. This in vivo efficacy validates EPZ011989 as a functional chemical probe for EZH2-dependent cancer biology.

Cancer Research Lymphoma Xenograft Models In Vivo Pharmacology

Metabolic Stability Across Species: Favorable Microsomal Clearance Supports Cross-Species Studies

EPZ011989 exhibits favorable metabolic stability in liver microsomes from multiple species, with scaled microsomal clearance values of <10 mL/min/kg in both rat and mouse, and 6 ± 0.5 mL/min/kg in human [1]. The corresponding hepatic extraction ratios are <14% for mouse, <11% for rat, and 29% for human, indicating low to moderate hepatic clearance across species [1]. This metabolic profile contrasts with earlier EZH2 inhibitors that suffered from rapid hepatic clearance and limited in vivo exposure.

Drug Metabolism ADME Liver Microsomes Preclinical Development

EPZ011989 Hydrochloride Application Scenarios: Where This EZH2 Inhibitor Delivers Differentiated Value


In Vivo B-Cell Lymphoma Xenograft Efficacy Studies Requiring Oral Dosing

EPZ011989 hydrochloride is the preferred tool compound for in vivo studies of EZH2-dependent B-cell lymphoma where oral bioavailability and sustained plasma exposure are essential. The compound's demonstrated tumor growth inhibition in the KARPAS-422 DLBCL xenograft model following oral BID dosing at 250-500 mg/kg establishes it as a validated in vivo probe [1]. Unlike earlier EZH2 inhibitors that required intraperitoneal injection or continuous infusion to achieve target coverage, EPZ011989's pharmacokinetic profile—including 24-hour coverage above the predicted efficacious plasma concentration at 1,000 mg/kg—enables convenient oral dosing regimens that reduce animal handling stress and improve experimental reproducibility [1]. Researchers investigating EZH2 as a therapeutic target in lymphoma should prioritize EPZ011989 over compounds lacking robust in vivo validation or oral exposure data.

Mechanistic Epigenetic Studies Requiring High-Confidence Target Selectivity

EPZ011989 hydrochloride is ideal for experiments where unambiguous attribution of biological effects to EZH2 inhibition is paramount. The compound's >15-fold selectivity over EZH1 and >3,000-fold selectivity over 20 other histone methyltransferases provides a uniquely clean pharmacological profile for chemical probe applications [1]. Researchers investigating EZH2-specific functions in gene regulation, differentiation, or oncogenesis should select EPZ011989 when the risk of confounding off-target epigenetic effects—particularly from EZH1 cross-inhibition—would compromise the interpretability of results. This selectivity window is especially critical when performing RNA-seq, ChIP-seq, or other genome-wide profiling experiments where even minor off-target activities can produce misleading transcriptional signatures.

Cross-Species Pharmacokinetic and Translational Pharmacology Studies

EPZ011989 hydrochloride is well-suited for ADME and translational pharmacology studies requiring compound performance across multiple species. The compound's favorable liver microsomal stability profile—with scaled clearance values of <10 mL/min/kg in mouse and rat, and 6 mL/min/kg in human—enables consistent exposure predictions from rodent models to higher species [1]. The availability of species-specific plasma protein binding data (80% unbound in mouse, 91% in rat, 97% in human) further supports accurate free drug concentration calculations for PK/PD modeling [1]. CROs and pharmaceutical research teams conducting preclinical development of EZH2-targeted therapies can use EPZ011989 as a benchmarking standard for comparing next-generation EZH2 inhibitors or combination therapy regimens.

Cellular H3K27me3 Biomarker Assay Development and Validation

EPZ011989 hydrochloride serves as an excellent positive control and assay validation tool for cellular H3K27me3 biomarker assays. The compound reproducibly reduces H3K27me3 levels in WSU-DLCL2 lymphoma cells with an IC50 of 94 ± 48 nM (n=20), providing a well-characterized dose-response relationship for establishing H3K27me3 ELISA or immunofluorescence assay protocols [1]. The compound's metabolic stability and cell permeability ensure consistent target engagement across experimental replicates, while the availability of robust quantitative data from the primary literature supports rigorous assay qualification. Core facilities and screening laboratories establishing epigenetic biomarker assays should maintain EPZ011989 as a reference inhibitor for EZH2-dependent H3K27me3 reduction.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for EPZ011989 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.